molecular formula C2158H3282N562O681S12 B1194657 Ranibizumab CAS No. 347396-82-1

Ranibizumab

货号 B1194657
CAS 编号: 347396-82-1
分子量: 48379.16
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ranibizumab (Lucentis®) is a recombinant humanized IgG1 monoclonal antibody fragment that binds to and inhibits vascular endothelial growth factor A (VEGF-A) . It is used to treat serious eye conditions such as age-related macular degeneration, macular edema, diabetic retinopathy . It is also used to manage and treat neovascular age-related macular degeneration, macular edema following retinal vein occlusion, diabetic macular edema, myopic choroidal neovascularization, and diabetic retinopathy .


Synthesis Analysis

Ranibizumab is produced in Escherichia coli based systems, which are favored hosts for recombinant protein expression . The production process involves optimization of parameters such as post-induction temperature, post-induction time, inducer concentration, agitation speed, media pH, and cell density at induction time .


Molecular Structure Analysis

The amino acid sequence of Ranibizumab is identical to that of reference products, and post-translational modification profiles and higher order structures of Ranibizumab were shown to be indistinguishable from the reference products .


Chemical Reactions Analysis

Ranibizumab binds to the receptor binding site of active forms of VEGF-A, including the biologically active, cleaved form of this molecule, VEGF110 . It controls the formation of new blood vessels under the retina .


Physical And Chemical Properties Analysis

Ranibizumab has a molecular formula of C2158H3282N562O681S12 and a molecular weight of 48379.16 . It is stored at -80°C for long term .

未来方向

The future of Ranibizumab lies in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways . The FDA has approved Byooviz (ranibizumab-nuna) as the first biosimilar to Lucentis (ranibizumab injection) for the treatment of several eye diseases .

性质

CAS 编号

347396-82-1

产品名称

Ranibizumab

分子式

C2158H3282N562O681S12

分子量

48379.16

产品来源

United States

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。